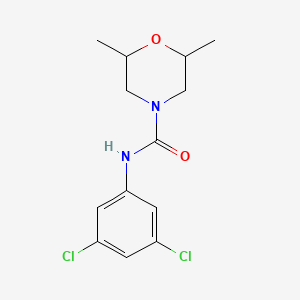![molecular formula C20H26N2O2S B5351865 N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5351865.png)
N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide, also known as N-(4-(4-methylpiperidin-1-yl)phenethyl)benzenesulfonamide or MP-10, is a chemical compound that has been studied for its potential use in medicinal chemistry. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of MP-10 is not fully understood, but it is believed to act on multiple targets in the brain. MP-10 has been found to modulate the activity of dopamine and serotonin receptors, as well as the activity of the enzyme monoamine oxidase. These effects may contribute to its neuroprotective and antipsychotic properties.
Biochemical and Physiological Effects
MP-10 has been found to have a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin receptors, MP-10 has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival. MP-10 has also been found to reduce levels of inflammatory cytokines, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using MP-10 in lab experiments is its relatively low toxicity and lack of significant side effects. However, its complex mechanism of action and multiple targets may make it difficult to study in isolation. Additionally, the synthesis of MP-10 is relatively complex and may be challenging for some labs to replicate.
Future Directions
There are several potential future directions for research on MP-10. One area of interest is its potential use in treating other neurodegenerative disorders, such as Alzheimer's disease. MP-10 has also been found to have anti-inflammatory effects, which may make it a promising candidate for treating inflammatory conditions such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying MP-10's effects on dopamine and serotonin receptors, which may lead to the development of more targeted therapies for psychiatric disorders.
Synthesis Methods
The synthesis of MP-10 involves several steps, starting with the reaction of 4-methylpiperidine with 4-bromoacetophenone to form 4-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with sodium hydride and benzenesulfonyl chloride to form N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide.
Scientific Research Applications
MP-10 has been studied for its potential use in treating a range of medical conditions, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, MP-10 has been found to protect dopaminergic neurons from damage and improve motor function. In schizophrenia, MP-10 has been shown to have antipsychotic effects, possibly by modulating dopamine and serotonin receptor activity. In drug addiction, MP-10 has been found to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-[1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-16-12-14-22(15-13-16)19-10-8-18(9-11-19)17(2)21-25(23,24)20-6-4-3-5-7-20/h3-11,16-17,21H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJXLSIGNRVPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C(C)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)


![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351834.png)

![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5351863.png)
![ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5351867.png)

